

# Peptide 7172: Technical Guide for Research & Development

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## Compound of Interest

Compound Name: Peptide 7172

CAS No.: 159440-07-0

Cat. No.: B12793880

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## Executive Summary

**Peptide 7172** (CAS: 159440-07-0) is a high-molecular-weight (1459.9 Da) lipopeptide conjugate designed as a potent, specific inhibitor of Renin, the rate-limiting enzyme in the Renin-Angiotensin System (RAS).[1] Structurally, it consists of a renin-targeting peptide pharmacophore linked to a phospholipid moiety (dipalmitoyl-phosphatidyl-ethanolamine analogue).[1]

This unique "lipid-core" structure was engineered to overcome the historical limitation of peptide-based renin inhibitors: poor oral bioavailability.[1] By mimicking the structure of a phospholipid, **Peptide 7172** exploits lymphatic transport mechanisms to bypass hepatic first-pass metabolism, making it a critical tool for researching oral peptide delivery systems and liposomal targeting.[1]

## Chemical Identity & Properties

### Nomenclature & Classification

- Common Name: **Peptide 7172**[1][2][3][4][5]

- CAS Number: 159440-07-0[1][3][4]
- Chemical Formula:  
[1][2][3]
- Molecular Weight: 1459.9 g/mol [1]
- Class: Phospholipid-Peptidomimetic Conjugate / Renin Inhibitor[1]

## Structural Composition

The molecule is a chimera of two distinct functional domains:[1]

- The Pharmacophore (Head Group): A peptidomimetic sequence containing D-Phenylalanine, D-Naphthylalanine (Nal), and a C-terminal Piperidine-4-carboxylate.[1] This sequence mimics the transition state of the renin substrate (angiotensinogen) but is non-cleavable, locking the enzyme's active site.[1]
- The Lipid Anchor (Tail): A 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) analogue.[1] This hydrophobic tail allows the molecule to self-assemble into liposomes or integrate into cell membranes.[1]

## Physicochemical Data

Property	Specification
Appearance	White to off-white lyophilized powder
Solubility	Insoluble in water; Soluble in Methanol, DMSO, and Chloroform
Purity (HPLC)	
Stability	Hygroscopic; store at under desiccated conditions.[1][3]
Isoelectric Point	Neutral (Zwitterionic character due to phosphate/amine groups)

## Mechanism of Action

### Target: Human Renin

**Peptide 7172** acts as a competitive inhibitor of Renin (EC 3.4.23.15).[1] Renin is an aspartyl protease that cleaves Angiotensinogen to Angiotensin I. By binding to the catalytic cleft of Renin with high affinity (

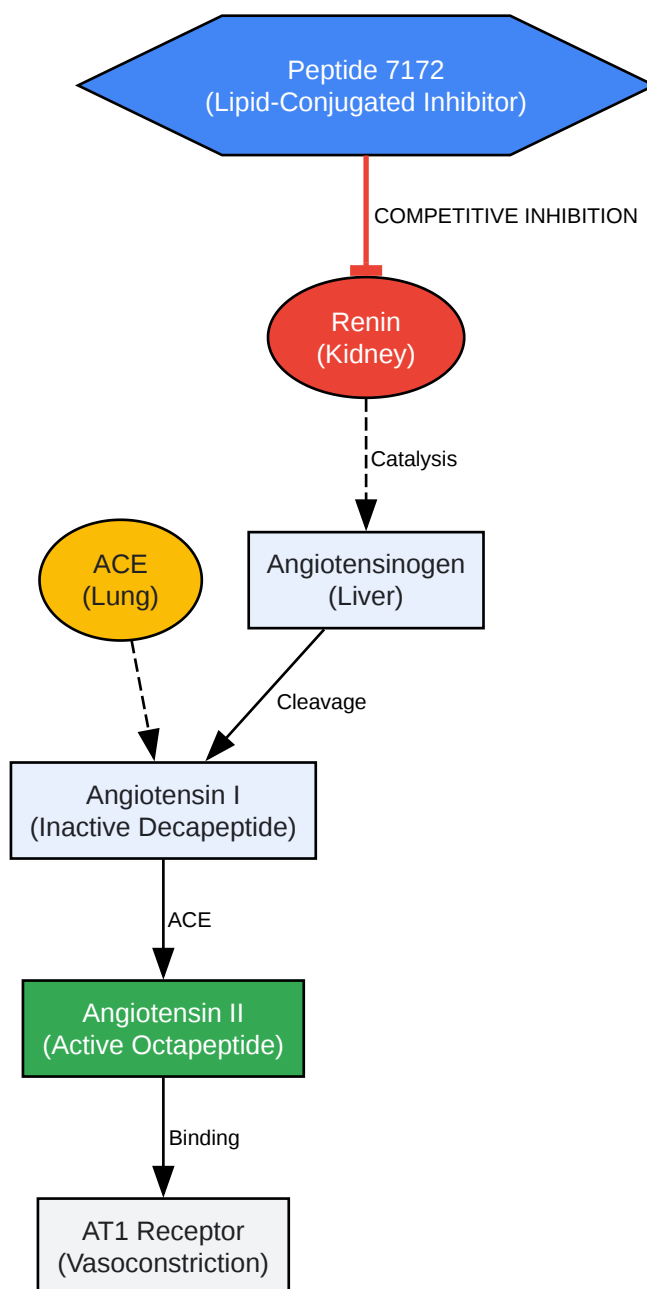
in the low nanomolar range), **Peptide 7172** halts the RAS cascade at its inception.[1]

### The Lipid Advantage (Lymphatic Targeting)

Unlike standard hydrophilic peptide inhibitors (e.g., Enalkiren), **Peptide 7172**'s lipid tail directs it into the chylomicron pathway.[1] Upon oral administration (in research models), it is absorbed by enterocytes and packaged into chylomicrons, entering the lymphatic system via the thoracic duct.[1] This route bypasses the portal vein and the liver, preventing rapid degradation.[1]

### Signaling Pathway Visualization

The following diagram illustrates the point of intervention within the RAS pathway.



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Caption: **Peptide 7172** inhibits Renin, the first and rate-limiting step of the Renin-Angiotensin System, preventing the formation of Angiotensin I.[1]

## Research Applications

### Oral Peptide Delivery Systems

**Peptide 7172** is a "model molecule" for testing lipidization strategies. Researchers use it to:

- Quantify the efficiency of lymphatic transport versus portal transport.
- Optimize Self-Emulsifying Drug Delivery Systems (SEDDS).
- Study the stability of lipid-peptide bonds in simulated gastric fluid (SGF).

## Liposomal Formulation Studies

Due to its amphiphilic nature, **Peptide 7172** can be incorporated directly into the bilayer of liposomes without chemical cross-linking.[1]

- Application: Creating "Renin-targeting liposomes" for kidney-specific drug delivery.
- Readout: Zeta potential shift and encapsulation efficiency.

## In Vitro Renin Inhibition Assays

Used as a positive control in high-throughput screening (HTS) for new non-peptide renin inhibitors.[1] Its high affinity makes it a robust standard for validating assay sensitivity.[1]

## Experimental Protocols

### Preparation of Stock Solution

**Peptide 7172** is hydrophobic. Do not attempt to dissolve directly in aqueous buffer.[1]

- Weighing: Weigh 1 mg of **Peptide 7172** in a glass vial (avoid plastic if possible to prevent adsorption).
- Solvent: Add 100 L of DMSO (Dimethyl Sulfoxide) or Methanol. Vortex for 30 seconds until clear.
- Dilution: Slowly add the stock solution to your assay buffer (e.g., PBS + 0.1% Tween-20) while vortexing.
  - Note: Keep the final organic solvent concentration below 1% to avoid enzyme denaturation.[1]
- Storage: Aliquot stock (10 mM) and store at

. Avoid freeze-thaw cycles.[1]

## FRET-Based Renin Inhibition Assay

This protocol measures the

of **Peptide 7172** against human recombinant renin.[1]

Materials:

- Human Renin (0.5 nM final)[1]
- FRET Substrate (e.g., 5-FAM/QXL520 renin substrate)[1]
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.[1]
- **Peptide 7172** (Serial dilutions: 0.1 nM to 10 M)[1]

Workflow:

- Plate Setup: Add 10 L of **Peptide 7172** dilutions to a black 96-well plate.
- Enzyme Addition: Add 40 L of Human Renin solution. Incubate for 15 minutes at to allow inhibitor binding.
- Substrate Initiation: Add 50 L of FRET substrate (2 M final).[1]
- Measurement: Monitor fluorescence (Ex/Em = 490/520 nm) kinetically for 30 minutes.
- Analysis: Plot Initial Velocity (

) vs.  $\text{Log}[\text{Inhibitor}]$ . Fit to a sigmoidal dose-response curve to determine

[1]

## Data Summary: Comparative Potency

Inhibitor	Type	IC50 (Human Renin)	Oral Bioavailability
Peptide 7172	Lipid-Peptide Conjugate	1.2 - 5.0 nM	Moderate (Lymphatic)
Aliskiren	Non-peptide Small Molecule	0.6 nM	Low (2.6%)
Remikiren	Peptidomimetic	0.7 nM	< 1%
Pepstatin A	General Aspartyl Protease Inhibitor	~10 M	Negligible

Note: **Peptide 7172** shows potency comparable to clinical candidates but with a distinct pharmacokinetic profile due to its lipid tail.

## References

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<sup>[1]</sup>

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## Sources

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